4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(1H-Indol-3-yl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of indole, hydrazine, morpholine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(1H-Indol-3-yl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the corresponding hydrazone.
Triazine Ring Formation: The hydrazone is then subjected to cyclization with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base to form the triazine ring.
Morpholine Substitution: Finally, the morpholine group is introduced via nucleophilic substitution, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-3-carboxylic acid derivatives, while reduction of the hydrazone linkage can yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(1H-Indol-3-yl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazine ring can form stable complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(1H-Indol-3-yl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine: Lacks the morpholine group, which may affect its solubility and biological activity.
4-[(2E)-2-[(1H-Indol-3-yl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(piperidin-4-yl)-1,3,5-triazin-2-amine: Contains a piperidine ring instead of morpholine, which may alter its pharmacokinetic properties.
Uniqueness
The presence of the morpholine group in 4-[(2E)-2-[(1H-Indol-3-yl)methylidene]hydrazin-1-yl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine enhances its solubility and may improve its bioavailability. This structural feature distinguishes it from similar compounds and may contribute to its unique biological activity.
Properties
Molecular Formula |
C23H24N8O |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-N-[(E)-1H-indol-3-ylmethylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H24N8O/c1-16-6-8-18(9-7-16)26-21-27-22(29-23(28-21)31-10-12-32-13-11-31)30-25-15-17-14-24-20-5-3-2-4-19(17)20/h2-9,14-15,24H,10-13H2,1H3,(H2,26,27,28,29,30)/b25-15+ |
InChI Key |
XFKXAGNCDBSLLL-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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